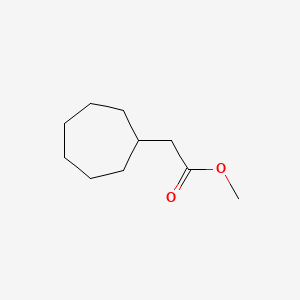

Methyl 2-cycloheptylacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Methyl 2-cycloheptylacetate can be synthesized through the esterification of 2-cycloheptylacetic acid with methanol in the presence of sulfuric acid as a catalyst . The reaction is typically carried out at 70°C for 16 hours. After the reaction, the mixture is cooled, and the product is extracted with ethyl acetate, washed with brine, and concentrated to obtain this compound with a yield of 92.9% .

Analyse Des Réactions Chimiques

Methyl 2-cycloheptylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Methyl 2-cycloheptylacetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mécanisme D'action

The exact mechanism of action of methyl 2-cycloheptylacetate is not fully elucidated. it is believed to act as an agonist at GABA receptors, similar to gabapentin, which is used to treat epilepsy and neuropathic pain . This suggests that it may modulate neurotransmitter activity in the brain, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Methyl 2-cycloheptylacetate can be compared with other similar compounds, such as:

Methyl cyclohexylacetate: Similar in structure but with a cyclohexyl ring instead of a cycloheptyl ring.

Ethyl 2-cycloheptylacetate: Similar but with an ethyl ester group instead of a methyl ester group.

Cycloheptyl acetate: Lacks the additional methylene group present in this compound.

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Activité Biologique

Methyl 2-cycloheptylacetate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and cycloheptyl moiety. Its molecular formula is C11H18O2, and it features a cycloheptyl group attached to an acetate moiety. The structure can be represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : Research indicates that compounds similar to this compound may influence cell cycle progression. Specifically, they can interact with cyclin-dependent kinases (CDKs), which are crucial for the transition between different phases of the cell cycle . This interaction may lead to altered cellular proliferation rates, making it a candidate for further investigation in cancer treatment.

- Antimicrobial Properties : Some studies have suggested that compounds with similar structural features exhibit antimicrobial activity. This could be due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

In Vitro Studies

A notable study focused on the oxidative reactions involving this compound, demonstrating its potential as a substrate for selective oxidation reactions. The study utilized manganese catalysts to achieve high selectivity in the oxidation of C(sp³)–H bonds at remote methylenic sites, yielding various products with potential biological relevance .

| Study | Catalyst Used | Selectivity | Yield (%) |

|---|---|---|---|

| Oxidation of this compound | Mn(OTf)₂(TIPSmcp) | 79-82% at C-4 | High |

Propriétés

IUPAC Name |

methyl 2-cycloheptylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-12-10(11)8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYCWOIEBDRRNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.